molecular formula C28H14Cl4N2O2 B12692545 3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione CAS No. 97404-17-6

3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione

Cat. No.: B12692545
CAS No.: 97404-17-6
M. Wt: 552.2 g/mol
InChI Key: PVXYSEDCHQONLQ-UHFFFAOYSA-N
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Description

3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione is a complex organic compound known for its unique chemical structure and properties It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of multiple chlorine atoms and amino groups attached to the pyrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrene derivatives, quinones, and hydroquinones, each with distinct chemical and physical properties .

Scientific Research Applications

3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It also interacts with various enzymes and proteins, inhibiting their activity and affecting cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione is unique due to the presence of multiple chlorine atoms and amino groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for unique interactions with biological targets and makes it a valuable compound for various applications .

Properties

CAS No.

97404-17-6

Molecular Formula

C28H14Cl4N2O2

Molecular Weight

552.2 g/mol

IUPAC Name

3,8-dichloro-10-(3-chloroanilino)-5-(3-chlorophenyl)imino-6-hydroxypyren-1-one

InChI

InChI=1S/C28H14Cl4N2O2/c29-13-3-1-5-15(7-13)33-21-9-17-19(31)12-24(36)28-22(34-16-6-2-4-14(30)8-16)10-18-20(32)11-23(35)27(21)25(18)26(17)28/h1-12,33,36H

InChI Key

PVXYSEDCHQONLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C3C(=O)C=C(C4=CC(=NC5=CC(=CC=C5)Cl)C6=C(C=C(C(=C2)C6=C43)Cl)O)Cl

Origin of Product

United States

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